molecular formula C16H12IK2O9S2 B1148097 LYIA CAS No. 176182-05-1

LYIA

Cat. No.: B1148097
CAS No.: 176182-05-1
M. Wt: 659.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LYIA (Lucifer Yellow Iodoacetamide) is a membrane-impermeant, thiol-reactive compound widely used in biochemical studies to probe the topology of transmembrane proteins, particularly the human erythrocyte anion exchanger AE1 (Band 3). Its primary function is to covalently label extracellular cysteine residues, enabling researchers to distinguish between intracellular and extracellular regions of membrane proteins. This compound’s impermeability ensures it only interacts with residues exposed to the extracellular aqueous environment, making it a critical tool for mapping protein structure .

In AE1 studies, this compound is employed in tandem with biotin maleimide, a membrane-permeant reagent. Cells are preincubated with this compound to block extracellular cysteines before applying biotin maleimide, which labels unblocked (intracellular) residues. The ratio of biotinylation signals with and without this compound pretreatment (termed "this compound Accessibility Factor") quantifies residue localization: high ratios (>2) indicate extracellular sites, while ratios close to 1 suggest intracellular or shielded regions . For example, this compound accessibility factors for extracellular control mutants like Y555C and S643C average ~5.0, whereas intracellular controls (e.g., K892C) show ratios of ~1.4–1.5 .

This compound has also revealed structural features of AE1, such as the extracellular vestibule (Arg656–Met663), a funnel-like region critical for anion transport . Its utility extends to validating protein folding integrity, as mutations disrupting AE1’s tertiary structure often reduce this compound accessibility .

Properties

CAS No.

176182-05-1

Molecular Formula

C16H12IK2O9S2

Molecular Weight

659.51

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

LYIA is compared below with functionally related compounds, focusing on permeability, labeling specificity, and applications in membrane protein topology studies.

Biotin Maleimide

Property This compound Biotin Maleimide
Permeability Membrane-impermeant Membrane-permeant
Target Sites Extracellular cysteines Intra- and extracellular cysteines
Primary Use Block extracellular labeling Label all accessible cysteines
Accessibility Factor High (>2) for extracellular residues N/A (labels without spatial bias)
Limitations Limited to extracellular regions Requires this compound pretreatment for specificity

Biotin maleimide’s permeability allows it to label both sides of the membrane but necessitates this compound pretreatment to differentiate extracellular vs. intracellular residues. For instance, in AE1 mutants, biotin maleimide alone labels residues like Ser643–Met663 and Ile684–Ser690, but this compound preincubation confirms Ser643–Met663 as extracellular due to blocked labeling .

qBBr (Biotinylated Thiol-Reactive Reagent)

Property This compound qBBr
Permeability Membrane-impermeant Membrane-impermeant
Chemical Class Iodoacetamide derivative Biotinylated thiol-reactive compound
Competitive Binding Competes with qBBr for extracellular sites Competes with this compound
Applications Topology mapping Complementary extracellular labeling

qBBr and this compound exhibit similar impermeability but differ in chemical structure. In competition assays, this compound reduces qBBr binding to extracellular cysteines, confirming overlapping target sites. However, this compound’s higher specificity for aqueous-exposed residues makes it superior for identifying structural features like the AE1 vestibule .

Limitations and Advantages

  • This compound Advantages :
    • Unambiguous extracellular labeling due to impermeability.
    • Quantitative accessibility factors enable precise topology mapping (e.g., distinguishing vestibule regions ).
  • This compound Limitations: Cannot label intracellular or transmembrane-embedded cysteines. Cell lysis during experiments may allow this compound entry, falsely categorizing intracellular residues as extracellular . Less effective in hydrophobic environments (e.g., transmembrane domains like Met664–Gln683 in AE1) .

Key Research Findings Using this compound

Identification of AE1’s Extracellular Vestibule

This compound accessibility data revealed that residues Arg656–Met663 form an extracellular vestibule, a critical anion transport pathway. This region showed graded this compound accessibility (high at Arg656, decreasing toward Met663), consistent with a funnel-like structure . Mutations here (e.g., W648C, I650C) disrupted anion exchange activity, underscoring its functional importance .

Validation of AE1 Mutant Structural Integrity

This compound labeling confirmed that mutations like H651C retained 68% transport activity, suggesting minimal structural disruption.

Comparison with Glycosylation Effects

This compound accessibility in Ser643–Leu655 (near the glycosylation site Asn642) was unexpectedly low, likely due to carbohydrate steric hindrance. This contrasts with biotin maleimide, which labels these residues efficiently, highlighting this compound’s sensitivity to steric bulk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.